molecular formula C31H43N3O9 B12761745 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide CAS No. 129477-61-8

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide

Cat. No.: B12761745
CAS No.: 129477-61-8
M. Wt: 601.7 g/mol
InChI Key: KBZPPZIZWGKYKE-UHFFFAOYSA-N
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Description

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and a hexyl chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide typically involves the following steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Acylation of Piperazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine.

    N-Hexyl Substitution: The final step involves the substitution of the piperazine nitrogen with a hexyl group using hexyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxybenzoyl derivatives.

    Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological membranes.

    Medicine: Explored for its anticancer properties and ability to modulate cellular pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide involves its interaction with cellular membranes and enzymes. The compound’s trimethoxybenzoyl groups allow it to embed into lipid bilayers, altering membrane properties and affecting cellular signaling pathways. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical reactions within the cell.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine
  • 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide

Uniqueness

1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide is unique due to its hexyl substitution, which enhances its lipophilicity and membrane permeability compared to similar compounds. This structural difference allows for more efficient interaction with lipid bilayers and potentially greater biological activity.

Properties

CAS No.

129477-61-8

Molecular Formula

C31H43N3O9

Molecular Weight

601.7 g/mol

IUPAC Name

N-hexyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide

InChI

InChI=1S/C31H43N3O9/c1-8-9-10-11-12-32-29(35)22-19-33(30(36)20-15-23(38-2)27(42-6)24(16-20)39-3)13-14-34(22)31(37)21-17-25(40-4)28(43-7)26(18-21)41-5/h15-18,22H,8-14,19H2,1-7H3,(H,32,35)

InChI Key

KBZPPZIZWGKYKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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